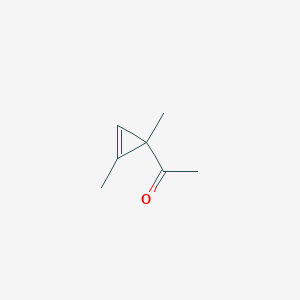
1-(1,2-Dimethylcycloprop-2-en-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,2-Dimethylcycloprop-2-en-1-yl)ethanone is an organic compound with the molecular formula C9H14O It is a cyclopropene derivative, characterized by a three-membered ring with two methyl groups and an ethanone functional group
Vorbereitungsmethoden
The synthesis of 1-(1,2-Dimethylcycloprop-2-en-1-yl)ethanone can be achieved through several synthetic routes. One common method involves the cyclopropanation of an appropriate precursor, followed by functional group modifications. For instance, starting from a cyclopropene derivative, the introduction of methyl groups and subsequent oxidation can yield the desired compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Analyse Chemischer Reaktionen
1-(1,2-Dimethylcycloprop-2-en-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The methyl groups on the cyclopropene ring can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(1,2-Dimethylcycloprop-2-en-1-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(1,2-Dimethylcycloprop-2-en-1-yl)ethanone involves its interaction with molecular targets through its functional groups. The ethanone group can form hydrogen bonds and participate in nucleophilic addition reactions, while the cyclopropene ring provides structural rigidity and influences the compound’s reactivity. Pathways involved may include enzyme catalysis and receptor binding, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
1-(1,2-Dimethylcycloprop-2-en-1-yl)ethanone can be compared with other cyclopropene derivatives and ketones:
1-(1,2,3-Trimethylcyclopent-2-en-1-yl)ethanone: Similar structure but with an additional methyl group, leading to different reactivity and applications.
1-(1,2-Dimethylcyclopent-2-en-1-yl)ethanone: A cyclopentene derivative with different ring strain and chemical properties.
Ethanone, 1-(1,2-dimethyl-2-cyclopropen-1-yl): Another cyclopropene derivative with slight variations in substituents affecting its reactivity.
Eigenschaften
Molekularformel |
C7H10O |
|---|---|
Molekulargewicht |
110.15 g/mol |
IUPAC-Name |
1-(1,2-dimethylcycloprop-2-en-1-yl)ethanone |
InChI |
InChI=1S/C7H10O/c1-5-4-7(5,3)6(2)8/h4H,1-3H3 |
InChI-Schlüssel |
JEEZNFTUCCXEPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC1(C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclohexanone, 2-[[(2-ethylphenyl)amino]methylene]-](/img/structure/B13792727.png)
![Bicyclo[8.1.0]undecane-11-carbonyl chloride](/img/structure/B13792740.png)
![1-[(4-bromophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B13792741.png)
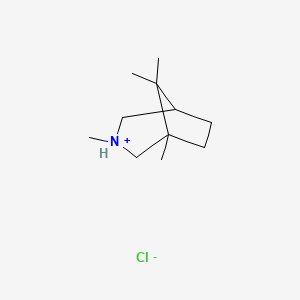
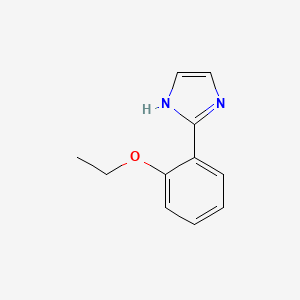
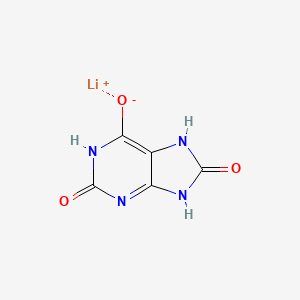
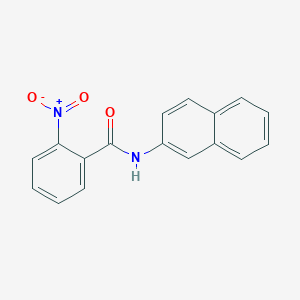
![Butanoic acid, 3-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]-, (3R)-(9CI)](/img/structure/B13792774.png)
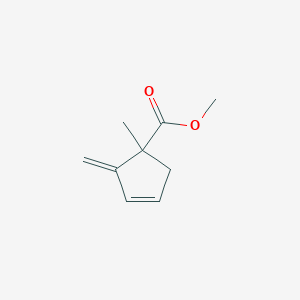
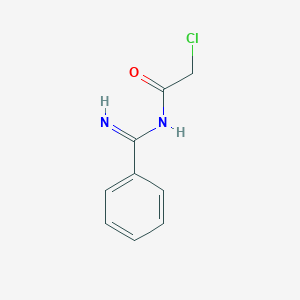
![Acetic acid, [3-[4-(benzoylamino)-2,5-diethoxyphenyl]-1-methyl-2-triazenyl]-, monosodium salt](/img/structure/B13792797.png)
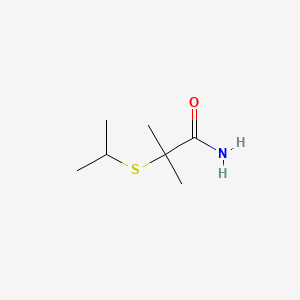
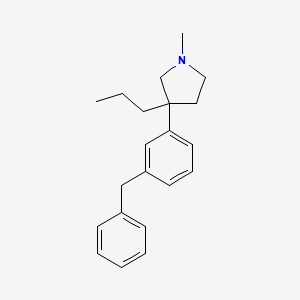
![4,8-Methano-1H-pyrrolo[3,2-c]azocine(9CI)](/img/structure/B13792804.png)
